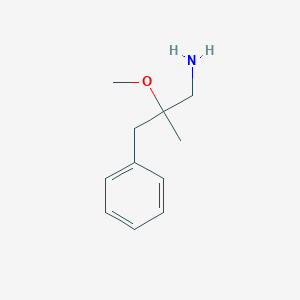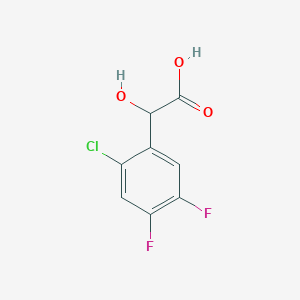
2-Chloro-4,5-difluoromandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,5-difluorobenzoic acid (C7H3ClF2O2) is an important intermediate in medicinal compounds and pesticides . Its molecular weight is 192.55 g/mol, and its chemical structure is represented as:
ClC6H2(F)2CO2H
Vorbereitungsmethoden
Synthetic Routes:: One efficient synthesis method involves the reaction of 2,3-difluorotoluene with chlorine gas to form 2-chloro-4,5-difluorotoluene. Subsequent hydrolysis of 2-chloro-4,5-difluorotoluene yields 2-chloro-4,5-difluorobenzoic acid .
Industrial Production:: Industrial production methods typically involve large-scale synthesis using the above routes. Precise reaction conditions and scale-up processes are proprietary and may vary among manufacturers.
Analyse Chemischer Reaktionen
2-Chloro-4,5-difluorobenzoic acid undergoes various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: These transformations modify the oxidation state of the molecule.
Common Reagents and Conditions: Reagents like strong bases (e.g., NaOH), nucleophiles (e.g., amines), and oxidizing agents (e.g., KMnO) are used.
Major Products: The specific products depend on the reaction conditions and substituents involved.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,5-difluorobenzoic acid finds applications in:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Pesticides: It contributes to the development of effective agrochemicals.
Materials Science: Researchers explore its properties for potential materials applications.
Wirkmechanismus
The compound’s mechanism of action varies based on its specific application. It may interact with biological targets, enzymes, or receptors, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While 2-Chloro-4,5-difluorobenzoic acid is unique due to its specific substitution pattern, similar compounds include other halogenated benzoic acids and their derivatives.
Remember that safety precautions should be followed when handling this compound, as indicated by its hazard classifications
Eigenschaften
Molekularformel |
C8H5ClF2O3 |
|---|---|
Molekulargewicht |
222.57 g/mol |
IUPAC-Name |
2-(2-chloro-4,5-difluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5ClF2O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
InChI-Schlüssel |
FMKXPBBTSKDWKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


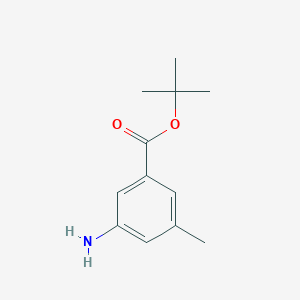
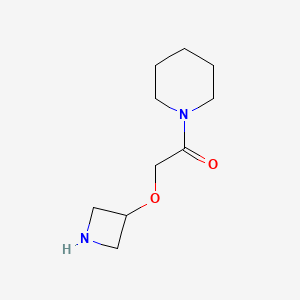
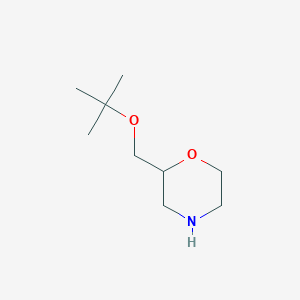
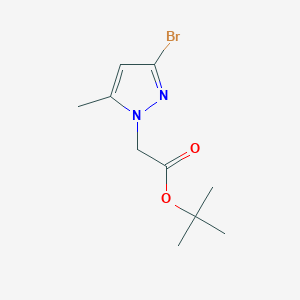
![rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride](/img/structure/B13539666.png)



![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13539691.png)
